(Hydroxyimino)malononitrile potassium salt

Overview

Description

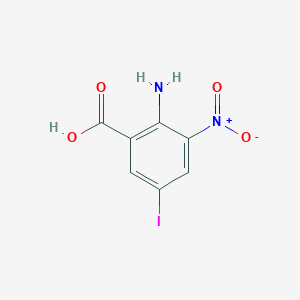

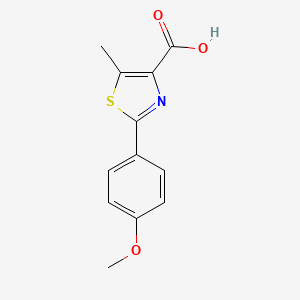

“(Hydroxyimino)malononitrile potassium salt” is a chemical compound with the formula C3KN3O and a molecular weight of 133.15 . It is a yellow solid and is used as a building block in research .

Molecular Structure Analysis

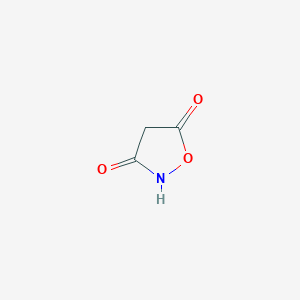

The molecular structure of “this compound” can be represented by the SMILES notation:N#CC(C#N)=N[O-].[K+] . This indicates that the compound contains a potassium ion (K+) and an anion formed by a malononitrile group (C#N-C#N) with a hydroxyimino group (=N-O-) attached. Physical And Chemical Properties Analysis

“this compound” is a yellow solid . The compound should be stored at 0-8 °C .Scientific Research Applications

Versatile Catalyst for Heterocyclic Synthesis

Potassium sodium tartrate has been utilized as an efficient catalyst in the one-pot, three-component condensation reactions consisting of aromatic aldehydes, malononitrile, and various compounds (e.g., 4-hydroxycoumarin, dimedone) in aqueous ethanol. This method highlights the use of non-toxic components, short reaction times, and environmental friendliness, yielding high efficiency in synthesizing pyran annulated heterocyclic compounds (Hazeri et al., 2013).

Optical Properties and Solid-State Fluorescence

Studies on potassium salts of cinnamylidene derivatives of malononitrile trimer have shown that these compounds exhibit significant optical properties, including absorption in specific ranges (358–460 nm) and solid-state fluorescence with an emission maximum at 458–460 nm. These findings suggest potential applications in materials science and photophysics, where such optical characteristics are valuable (Bardasov et al., 2019).

Micelle-Catalyzed Synthesis and Optical Study

The micelle-catalyzed synthesis of arylmethylidene derivatives of malononitrile trimer, followed by a study of their optical properties, further expands the application of malononitrile derivatives. These derivatives absorb light in the range of 313–436 nm, showcasing the versatility of malononitrile in synthesizing compounds with distinct optical behaviors suitable for advanced material sciences (Alekseeva et al., 2020).

Innovative Synthetic Routes

Innovative synthetic routes employing malononitrile and its potassium salt derivatives have led to the development of new compounds with potential applications in medicinal chemistry and materials science. For instance, the oxidative C-O coupling of benzylmalononitrile with 3-(hydroxyimino)pentane-2,4-dione represents a novel reaction pathway, showcasing the chemical versatility of malononitrile derivatives (Krylov & Terent’ev, 2015).

Advanced Material Applications

Malononitrile derivatives synthesized through these methods have shown potential in advanced material applications, such as fluorescent probes for biological imaging and environmental monitoring. The development of ratiometric fluorescent probes for malononitrile detection in organic and aqueous phases exemplifies the intersection of organic synthesis and applied materials science, facilitating semi-quantification of malononitrile levels in vivo (Gong et al., 2021).

Safety and Hazards

“(Hydroxyimino)malononitrile potassium salt” is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

InChI |

InChI=1S/C3HN3O.K/c4-1-3(2-5)6-7;/h7H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODMJULMPMOQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

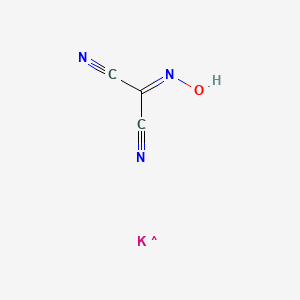

C(#N)C(=NO)C#N.[K] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HKN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26816-07-9 | |

| Record name | Propanedinitrile, 2-(hydroxyimino)-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26816-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopentyl(methyl)amino]ethanol](/img/structure/B3085314.png)